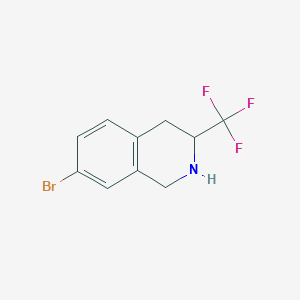

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives under oxidative conditions using reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives with different functional groups, depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in an aqueous or organic solvent, or chromium trioxide in acetic acid, can be employed for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents are commonly used.

Major Products:

Substitution Products: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Oxidation Products: Quinoline derivatives.

Reduction Products: Reduced tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

7-Bromo-3-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a tetrahydroisoquinoline ring.

3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 7th position.

7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group at the 3rd position.

Uniqueness: 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in research and industry.

Actividad Biológica

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, characterized by a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position. This compound is gaining attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

- IUPAC Name: this compound

- CAS Number: 223916-04-9

- Molecular Formula: C10H9BrF3N

- Molecular Weight: 292.09 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, revealing significant potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroisoquinoline class exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

Studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For example, it has been shown to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value indicating significant efficacy. The mechanism involves inducing apoptosis and halting the cell cycle at the S phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| HepG2 | 12.41 | Cell cycle arrest |

| HCT-116 | 9.71 | Cytotoxicity via LDH enzyme activity |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may have potential in treating neurodegenerative diseases such as Alzheimer's by modulating pathways involved in neuronal survival and inflammation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Enzymes: The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective interaction with hydrophobic pockets in target proteins.

- Halogen Bonding: The bromine atom can participate in halogen bonding interactions which may stabilize binding to specific targets.

These interactions can modulate the activity of various proteins involved in critical biological pathways.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Tetrahydroisoquinoline | Antimicrobial, anticancer |

| 7-Bromo-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Limited data |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Antidepressant properties reported |

Case Studies

Several case studies highlight the versatility of this compound:

- Antibacterial Efficacy Study : A study demonstrated that derivatives of tetrahydroisoquinolines exhibited significant antibacterial activity against multi-drug resistant strains.

- Cancer Cell Line Inhibition : Research involving MCF-7 and HepG2 cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis markers.

Propiedades

IUPAC Name |

7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKNBLYJJEHJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439351 |

Source

|

| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223916-04-9 |

Source

|

| Record name | 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.